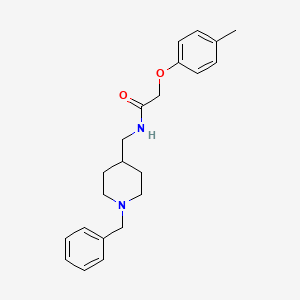

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, also known as BTAA, is a chemical compound that has been studied for its potential use in scientific research.

Aplicaciones Científicas De Investigación

Radioligand Development

MRE 2029-F20, structurally related to N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is identified as a selective antagonist ligand of A2B adenosine receptors. It is synthesized and tritiated for use as a radioligand, showcasing utility in pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).

Neuroreceptor Imaging

Research on aryloxyanilides, similar in purpose to the study of this compound, has led to the development of sensitive 11C-labeled ligands for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. This demonstrates the compound's significance in advancing neuroimaging techniques (Briard et al., 2008).

Antagonist for Neuroreceptors

Another study focused on the synthesis and in vivo evaluation of a compound (AC90179) as an imaging probe for 5-HT2A receptors. Although the compound failed to show tracer retention or specific binding for 5-HT2A receptors, it underscores the exploratory nature of using such molecules in neuroreceptor research (Prabhakaran et al., 2006).

Heterocyclic Chemistry

N-(2-hydroxyphenyl)acetamide's silylation by methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This study exemplifies the compound's role in heterocyclic chemistry and potential applications in material science or pharmaceuticals (Lazareva et al., 2017).

Photovoltaic Efficiency and Bioactive Analogs

Investigations into bioactive benzothiazolinone acetamide analogs for ligand-protein interactions, quantum mechanical studies, and photovoltaic efficiency modeling highlight the compound's utility in both biological and energy-related applications. Such studies suggest its role in designing new materials with specific optical or electronic properties (Mary et al., 2020).

Mecanismo De Acción

Target of Action

The compound N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide, also known as N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is a complex organic moleculeA structurally similar compound, n-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide, is known to target beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it can be hypothesized that it may interact with its target enzyme through hydrogen bonding, hydrophobic interactions, and possibly π-π stacking . These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical processes in which the enzyme is involved .

Biochemical Pathways

This pathway leads to the production of beta-amyloid peptide, a key player in the pathogenesis of Alzheimer’s disease .

Result of Action

If the compound acts on beta-secretase 1, it could potentially reduce the production of beta-amyloid peptide, thereby mitigating the pathological processes associated with alzheimer’s disease .

Propiedades

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLFBJAKDSZKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)

![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)